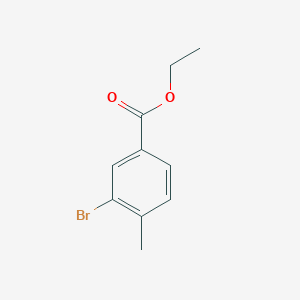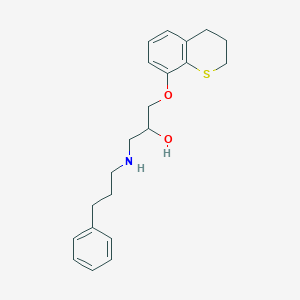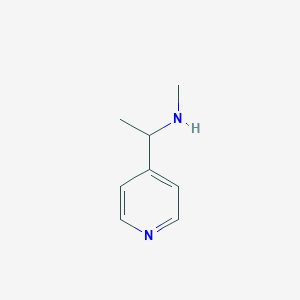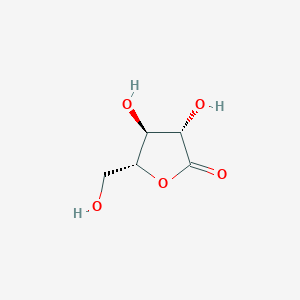
D-Arabinono-1,4-lactone
Descripción general
Descripción
D-Arabinono-1,4-lactone is an arabinono-1,4-lactone. It has a role as a Saccharomyces cerevisiae metabolite. It is functionally related to a D-arabinonic acid .
Synthesis Analysis
D-Arabinono-1,4-lactone is used as a substrate to identify, differentiate, and characterize stereospecific arabino-1,4-lactone oxidase(s)/arabinonolactone oxidase(s) (LdALO) involved in vitamin C biosynthesis . The synthesis of D-Arabinono-1,4-lactone from (4S)-2,2-Dimethyl-5β-[(4R)-2,2-dimethyl-1,3-dioxolane-4β-yl]-1,3-dioxolane-4α-carbaldehyde has also been reported .Molecular Structure Analysis
The molecular formula of D-Arabinono-1,4-lactone is C5H8O5. Its molecular weight is 148.11 .Chemical Reactions Analysis
D-Arabinono-1,4-lactone is involved in the chemical reaction catalyzed by D-arabinono-1,4-lactone oxidase. The reaction is: D-arabinono-1,4-lactone + O2 = D-erythro-ascorbate + H2O2 .Physical And Chemical Properties Analysis
D-Arabinono-1,4-lactone appears as white crystals. It has an optical activity of [α]/D 72.0±3.0°, c = 1 in H2O .Aplicaciones Científicas De Investigación
Role in Fungal Growth and Pathogenicity
D-Arabinono-1,4-lactone: plays a crucial role in the growth and pathogenicity of fungi. In the rice blast fungus Magnaporthe oryzae, a protein containing a D-arabinono-1,4-lactone oxidase (ALO) domain, MoAlo1, is essential for fungal growth, conidiogenesis, and pathogenicity . Disruption of this protein results in significant defects in these processes, highlighting the compound’s importance in fungal biology.
Antioxidant Properties and Substitute for Ascorbic Acid
In fungi, where ascorbic acid is rare or absent, D-erythroascorbic acid (EASC) serves as an antioxidant substituteD-Arabinono-1,4-lactone is involved in the biosynthesis of EASC, indicating its role as an antioxidant in organisms that do not synthesize ascorbic acid .
Enzymatic Characterization and Substrate Specificity
The enzyme D-arabinono-1,4-lactone oxidase has been characterized from Candida albicans. It catalyzes the final step in the biosynthesis of D-erythroascorbic acid and exhibits substrate specificity for D-arabinono-1,4-lactone among other lactones . This specificity is crucial for the biosynthesis pathway and could be exploited in biotechnological applications.
Vitamin C Biosynthesis
D-Arabinono-1,4-lactone: is used as a precursor in the biosynthesis of erythroascorbate, a compound structurally related to vitamin C. This application is particularly relevant in the context of organisms that utilize erythroascorbate as an antioxidant system .
Industrial Enzyme Production
The purification and characterization of enzymes like D-arabinono-1,4-lactone oxidase from organisms such as Candida albicans provide insights into industrial enzyme production. These enzymes can be used in various industrial processes, including pharmaceuticals and food production .
Mecanismo De Acción
Target of Action
D-Arabinono-1,4-lactone primarily targets the enzyme D-arabinono-1,4-lactone oxidase (ALO) . This enzyme is localized to the mitochondria and plays a crucial role in the biosynthesis of D-erythroascorbic acid (EASC) , an important antioxidant .
Mode of Action
D-Arabinono-1,4-lactone acts as a substrate for the enzyme ALO . The ALO enzyme catalyzes the oxidation of D-Arabinono-1,4-lactone to dehydro-D-arabinono-1,4-lactone , with the reduction of oxygen to hydrogen peroxide .
Biochemical Pathways
The primary biochemical pathway affected by D-Arabinono-1,4-lactone is the biosynthesis of EASC . EASC is a five-carbon analog of L-ascorbic acid (vitamin C) and is a substitute for ascorbic acid in fungi where ascorbic acid is rare or absent . The ALO enzyme, which D-Arabinono-1,4-lactone targets, plays a crucial role in this pathway .
Pharmacokinetics
Its conversion to easc in biological systems suggests that it is bioavailable and can be metabolized effectively .
Result of Action
The action of D-Arabinono-1,4-lactone results in the production of EASC, an important antioxidant . In the fungus Magnaporthe oryzae, disruption of the ALO enzyme led to defects in vegetative growth and conidiogenesis . This suggests that D-Arabinono-1,4-lactone, through its conversion to EASC, plays a role in these biological processes.
Action Environment
Given its role in antioxidant processes, it is plausible that oxidative stress conditions could influence its action and efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-JJYYJPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Arabinono-1,4-lactone | |
CAS RN |
13280-76-7, 2782-09-4 | |
| Record name | Arabinono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Arabinono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabinonic acid, gamma-lactone, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




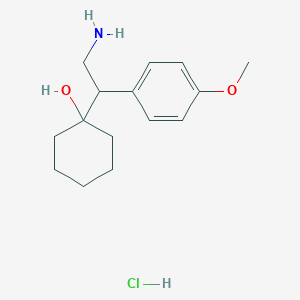

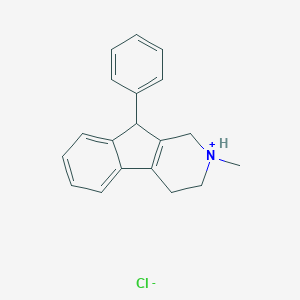
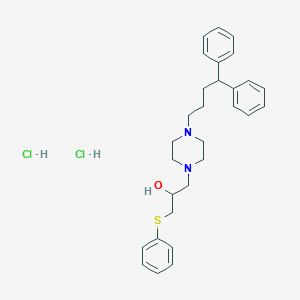

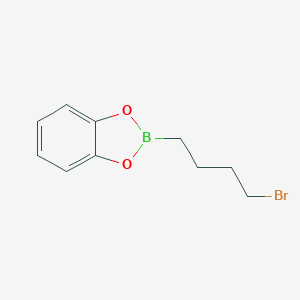
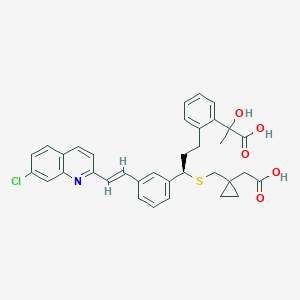
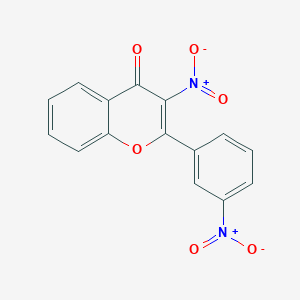
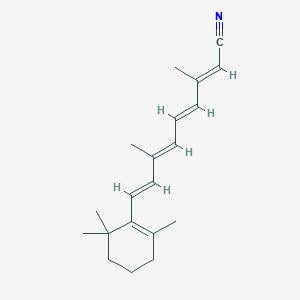
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
